N-(6-Oxo-1,6-dihydropyridazin-3-yl)-N-propylacetamide
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Overview
Description
N-(6-Oxo-1,6-dihydropyridazin-3-yl)-N-propylacetamide is a chemical compound that belongs to the pyridazinone family Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Oxo-1,6-dihydropyridazin-3-yl)-N-propylacetamide typically involves the reaction of 6-oxo-1,6-dihydropyridazine with propylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 6-oxo-1,6-dihydropyridazine, propylamine, acetic anhydride.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol, at a temperature range of 50-70°C, under an inert atmosphere.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(6-Oxo-1,6-dihydropyridazin-3-yl)-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced form, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(6-Oxo-1,6-dihydropyridazin-3-yl)-N-propylacetamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(6-Oxo-1,6-dihydropyridazin-3-yl)-N-propylacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3-(6-Oxo-1,6-dihydropyridazin-3-yl)propanoic acid
- 5-Substituted 6-phenyl-3(2H)-pyridazinone
Uniqueness
N-(6-Oxo-1,6-dihydropyridazin-3-yl)-N-propylacetamide is unique due to its specific structural features and the presence of the propylacetamide group
Properties
CAS No. |
88259-87-4 |
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Molecular Formula |
C9H13N3O2 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
N-(6-oxo-1H-pyridazin-3-yl)-N-propylacetamide |
InChI |
InChI=1S/C9H13N3O2/c1-3-6-12(7(2)13)8-4-5-9(14)11-10-8/h4-5H,3,6H2,1-2H3,(H,11,14) |
InChI Key |
YWGPJWHWUXGJMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1=NNC(=O)C=C1)C(=O)C |
Origin of Product |
United States |
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